molecular formula C22H34O3 B1250501 (8E,10Z,13Z,16Z,19Z)-7-hydroxydocosa-8,10,13,16,19-pentaenoic Acid

(8E,10Z,13Z,16Z,19Z)-7-hydroxydocosa-8,10,13,16,19-pentaenoic Acid

Cat. No. B1250501
M. Wt: 346.5 g/mol
InChI Key: QVCGPPHEKAYGRO-FHMCMKDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8E,10Z,13Z,16Z,19Z)-7-hydroxydocosapentaenoic acid is a hydroxydocosapentaenoic acid that consists of (8E,10Z,13Z,16Z,19Z)-docosapentaenoic acid carrying a hydroxy substituent at position 7. An intermediate of specialised proresolving mediators. It has a role as a human xenobiotic metabolite. It derives from a (7Z,10Z,13Z,16Z,19Z)-docosapentaenoic acid. It is a conjugate acid of an (8E,10Z,13Z,16Z,19Z)-7-hydroxydocosapentaenoate.

Scientific Research Applications

Anti-inflammatory and Proresolving Actions

The compound (8E,10Z,13Z,16Z,19Z)-7-hydroxydocosa-8,10,13,16,19-pentaenoic Acid, derived from docosahexaenoic acid (DHA), has been found to play a significant role in anti-inflammatory and proresolving actions. Studies have shown that specific metabolites of DHA, including various hydroxydocosa-pentaenoic acids, exhibit potent anti-inflammatory properties. These compounds, often referred to as maresins, are produced by macrophages and help in resolving inflammation, suggesting their potential in treating inflammatory diseases (Serhan et al., 2009).

Metabolism and Biological Production

Investigations into the metabolism and biological production of resolvins derived from docosapentaenoic acid, which are structurally and functionally similar to DHA-derived resolvins, highlight their potential as drug candidates for anti-inflammatory therapies. The studies provide insights into the metabolic stability and pharmacokinetic profiles of these compounds, which is crucial for designing effective therapeutic agents (Dangi et al., 2010).

Polyunsaturated Fatty Acids in Algae

Research on polyunsaturated fatty acids from algae, including docosa-pentaenoic acids, underscores the importance of these compounds in various biological processes. These studies have led to the identification and quantification of such acids, providing valuable information on their potential applications in nutrition and medicine (Frangulyan et al., 1987).

Biosynthesis Pathways

Understanding the biosynthesis pathways of such fatty acids is crucial for developing strategies to harness their therapeutic potential. Studies focusing on the biosynthesis of dihydroxydocosahexaenoic acids and related compounds in macrophages have revealed key enzymes and processes involved in the production of these bioactive molecules. This knowledge is essential for biotechnological production and application in various fields (Perry et al., 2020).

Potential in Human Health

Research has also demonstrated the presence and roles of resolvins and related compounds in human blood, particularly following n-3 fatty acid supplementation. These findings indicate the significant impact of diet and supplementation on the levels of such bioactive compounds, which could have implications for health and disease management (Mas et al., 2012).

properties

Molecular Formula

C22H34O3

Molecular Weight

346.5 g/mol

IUPAC Name

(8E,10Z,13Z,16Z,19Z)-7-hydroxydocosa-8,10,13,16,19-pentaenoic acid

InChI

InChI=1S/C22H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21(23)19-16-14-17-20-22(24)25/h3-4,6-7,9-10,12-13,15,18,21,23H,2,5,8,11,14,16-17,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,10-9-,13-12-,18-15+

InChI Key

QVCGPPHEKAYGRO-FHMCMKDHSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C=C\C(CCCCCC(=O)O)O

Canonical SMILES

CCC=CCC=CCC=CCC=CC=CC(CCCCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8E,10Z,13Z,16Z,19Z)-7-hydroxydocosa-8,10,13,16,19-pentaenoic Acid
Reactant of Route 2
(8E,10Z,13Z,16Z,19Z)-7-hydroxydocosa-8,10,13,16,19-pentaenoic Acid
Reactant of Route 3
(8E,10Z,13Z,16Z,19Z)-7-hydroxydocosa-8,10,13,16,19-pentaenoic Acid
Reactant of Route 4
(8E,10Z,13Z,16Z,19Z)-7-hydroxydocosa-8,10,13,16,19-pentaenoic Acid
Reactant of Route 5
(8E,10Z,13Z,16Z,19Z)-7-hydroxydocosa-8,10,13,16,19-pentaenoic Acid
Reactant of Route 6
(8E,10Z,13Z,16Z,19Z)-7-hydroxydocosa-8,10,13,16,19-pentaenoic Acid

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